molecular formula C28H18BrClN2 B12964888 4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine

4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine

Cat. No.: B12964888
M. Wt: 497.8 g/mol
InChI Key: LZVOSVBKFXHYAC-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate biphenyl and bromochlorophenyl derivatives with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants and maintain the reaction environment .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the reaction progress and verify the compound’s structure .

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups .

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,1’-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine is unique due to its combination of biphenyl, bromophenyl, and chlorophenyl groups, along with a pyrimidine ring.

Properties

Molecular Formula

C28H18BrClN2

Molecular Weight

497.8 g/mol

IUPAC Name

4-(3-bromo-5-chlorophenyl)-2-phenyl-6-(4-phenylphenyl)pyrimidine

InChI

InChI=1S/C28H18BrClN2/c29-24-15-23(16-25(30)17-24)27-18-26(31-28(32-27)22-9-5-2-6-10-22)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-18H

InChI Key

LZVOSVBKFXHYAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC(=C5)Br)Cl

Origin of Product

United States

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